molecular formula C11H13ClFNO B1370515 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol CAS No. 1044770-04-8

1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol

Cat. No. B1370515
CAS RN: 1044770-04-8
M. Wt: 229.68 g/mol
InChI Key: JJSYMSMQHJJVSO-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The “2-Chloro-6-fluoro-benzyl” part suggests the presence of a benzene ring with chlorine and fluorine substituents, attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the chlorine and fluorine substituents could significantly affect properties such as polarity, boiling point, and reactivity .

Scientific Research Applications

Pharmacokinetic Studies

  • Human Pharmacokinetics: Research by Harrison et al. (2012) involved PF-184298, a compound structurally similar to 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. This study addressed uncertainties in human pharmacokinetics using pharmacokinetic simulation and alternative first-in-human paradigms, demonstrating the potential of such compounds in human pharmacokinetic studies (Harrison et al., 2012).

Synthetic Chemistry and Drug Design

  • Synthesis of Novel Compounds: Bogdanov et al. (2019) synthesized a series of 1-fluorobenzylated isatins, which are structurally related to 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. These compounds showed significant antimicrobial activity, highlighting the relevance of such structures in drug development (Bogdanov et al., 2019).
  • Development of Antibiotics: Lall et al. (2012) developed a stereoselective synthesis for a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic, showcasing the importance of such compounds in the synthesis of new antibiotics (Lall et al., 2012).

Material Sciences and Molecular Studies

  • Molecular Characterization: A study by Murthy et al. (2017) involved the synthesis and characterization of a compound structurally related to 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. This research contributes to the understanding of molecular properties like hyperpolarizability, which is crucial for applications in non-linear optics (Murthy et al., 2017).
  • Synthesis of Bioactive Molecules: Kotian et al. (2005) synthesized (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a molecule closely related to the compound , highlighting its use as an intermediate for various bioactive molecules (Kotian et al., 2005).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSYMSMQHJJVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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